molecular formula C6H9ClF3NO3 B6207985 rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride CAS No. 2763583-55-5

rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride

Cat. No.: B6207985
CAS No.: 2763583-55-5
M. Wt: 235.6
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Description

rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine-3-carboxylic acid derivatives, while reduction can produce morpholine-3-methanol derivatives.

Scientific Research Applications

rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid
  • rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxamide
  • rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-methanol

Uniqueness

rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carboxylic acid group allows for versatile chemical modifications. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763583-55-5

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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